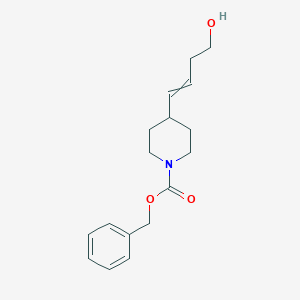
1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a phenylmethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the carboxylic acid group via oxidation reactions.
- Addition of the 4-hydroxy-1-buten-1-yl group through substitution reactions.
- Esterification to form the phenylmethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism of action can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester include other piperidine derivatives and esters with similar functional groups. Examples include:
- 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, methyl ester
- 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
benzyl 4-(4-hydroxybut-1-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-4,6-8,15,19H,5,9-14H2 |
Clé InChI |
FDZOEEHTQQCMGC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C=CCCO)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)
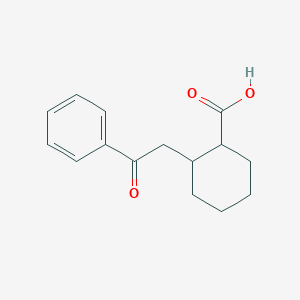
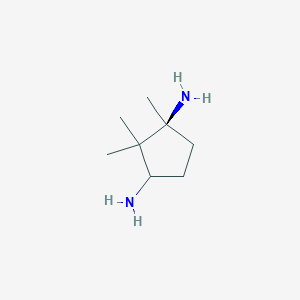

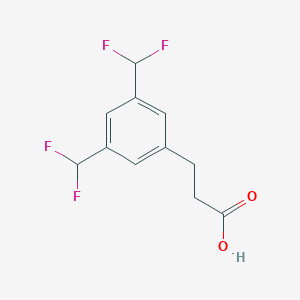
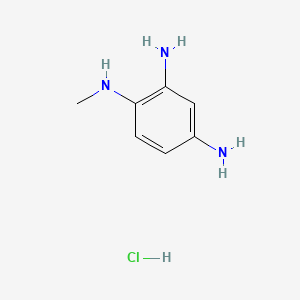
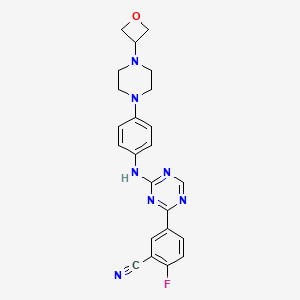
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
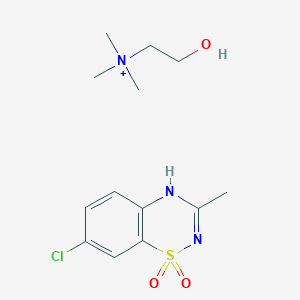
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
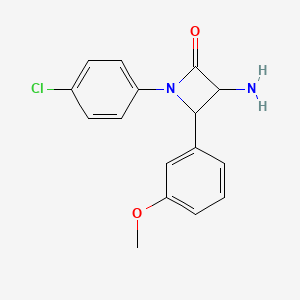
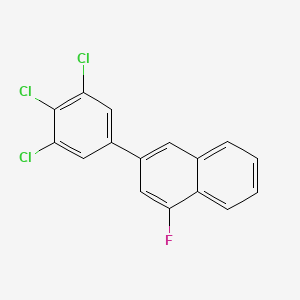
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
